(4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine
Description
(4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is an amine derivative featuring a 4-chlorobenzyl group and a 2-pentafluoroethyloxy-ethyl substituent. The 4-chlorobenzyl moiety introduces electron-withdrawing effects due to the chlorine atom, while the pentafluoroethyloxy group significantly enhances lipophilicity and metabolic stability.
Properties
Molecular Formula |
C11H11ClF5NO |
|---|---|
Molecular Weight |
303.65 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |
InChI |
InChI=1S/C11H11ClF5NO/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2 |
InChI Key |
QNTGHPVCPOMGTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCOC(C(F)(F)F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves Suzuki–Miyaura cross-coupling, a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent can be tailored for specific conditions .
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can replace functional groups.
Other Transformations: Depending on the reaction conditions, it may participate in other transformations.
Organoboron Reagents: As mentioned earlier, Suzuki–Miyaura coupling typically employs boron reagents.
Palladium Catalysts: These facilitate cross-coupling reactions.
Halides (e.g., Chlorides): Used as starting materials.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and substituents. Detailed analysis would require experimental data.
Scientific Research Applications
Catalysis: The compound’s reactivity makes it valuable in catalytic processes.
Functional Group Transformations: Researchers explore its use in modifying other molecules.
Drug Discovery: It may serve as a scaffold for potential drug candidates.
Bioconjugation: Its functional groups can be utilized for attaching biomolecules.
Materials Science: Applications in polymers, coatings, and materials.
Fine Chemicals: Used as intermediates in chemical synthesis.
Mechanism of Action
The compound’s mechanism of action depends on its specific interactions with biological targets. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
Electronic Effects
Lipophilicity and Solubility
- Fluorinated groups (e.g., pentafluoroethyloxy) increase lipophilicity, as seen in ’s trifluoromethoxy-containing compounds. This property may improve blood-brain barrier penetration but reduce aqueous solubility compared to methoxy or ethoxy analogs .
- The ethylbenzyl and methoxyphenyl groups in ’s compound likely enhance solubility due to alkyl and polar methoxy substituents .
Metabolic Stability
- Heavily fluorinated groups (e.g., pentafluoroethyloxy) resist oxidative metabolism, extending half-life compared to non-fluorinated analogs. This is consistent with trends in ’s trifluoromethoxy derivatives .
Biological Activity
The compound (4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is a fluorinated organic molecule that has garnered attention due to its potential biological activities. The unique structural features, including a chlorobenzyl group and a pentafluoroethoxy moiety, suggest that this compound may exhibit distinct pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of (4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine can be represented as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 303.67 g/mol
The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which is critical for its biological interactions.
The biological activity of (4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This interaction can alter metabolic pathways and cellular functions.
- Receptor Binding : The structural characteristics allow it to bind selectively to certain receptors, which could modulate signaling pathways involved in various physiological processes.
Biological Activity
Research indicates that (4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine exhibits several significant biological activities:
- Antiproliferative Effects :
- Antimicrobial Activity :
- Cytotoxicity :
Comparative Analysis with Similar Compounds
A comparative analysis highlights how (4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine stands out among similar fluorinated compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine | CHFNO | Contains fluorine instead of chlorine; potential for different biological activity |
| (3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine | CHClFNO | Similar structure with variations in halogen substitution affecting reactivity |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds, providing insights into structure-activity relationships:
- Synthesis Pathways : Various synthetic routes have been explored to produce derivatives of (4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine, emphasizing the importance of functional group positioning in determining biological activity.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that electron-withdrawing groups significantly enhance antiproliferative activity compared to electron-donating groups. For instance, the introduction of chlorine at specific positions on the benzyl ring increased potency against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
